4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Catalog No.
S12301473
CAS No.
651308-75-7
M.F
C15H18N2O2
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-on...

CAS Number

651308-75-7

Product Name

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

IUPAC Name

4-methyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C15H18N2O2/c1-10-9-17-15(18)12-3-2-4-13(14(10)12)19-11-5-7-16-8-6-11/h2-4,9,11,16H,5-8H2,1H3,(H,17,18)

InChI Key

IGFAVILBUWZTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C(=CC=C2)OC3CCNCC3

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2} and it has a molecular weight of approximately 258.34 g/mol. The compound features a piperidinyl ether substituent at the 5-position of the isoquinolinone structure, which contributes to its unique chemical properties and potential biological activities. The compound is characterized by its aromatic ring system and the presence of a carbonyl group, which is typical for isoquinolinones, enhancing its reactivity and interaction with biological targets .

Typical of isoquinoline derivatives, including:

  • Nucleophilic substitutions: The piperidinyl group can participate in nucleophilic attacks due to the electron-rich nature of the nitrogen atom.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol, altering the compound's biological activity.
  • Condensation reactions: The compound may react with aldehydes or ketones to form imines or related structures, which can further expand its chemical diversity.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and drug development .

The biological activity of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one has been explored primarily in the context of its potential as a therapeutic agent. Research indicates that derivatives of isoquinolinones exhibit a range of pharmacological effects, including:

  • Inhibition of Rho-kinase: This compound has shown promise in inhibiting Rho-kinase, an important target in treating cardiovascular diseases and conditions involving smooth muscle contraction .
  • Neuroprotective effects: Isoquinoline derivatives are often investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer activity: Some studies suggest that isoquinoline compounds may possess anticancer properties by inducing apoptosis in cancer cells .

The synthesis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:

  • Starting from isoquinoline derivatives: The synthesis can begin with commercially available isoquinoline or its derivatives, followed by functionalization at specific positions using reagents such as alkyl halides or amines.
  • Piperidine substitution: A piperidine derivative is introduced through nucleophilic substitution or coupling reactions.
  • Cyclization and modification: Further cyclization may be required to stabilize the structure, followed by purification techniques such as crystallization or chromatography.

These methods allow for the production of high-purity compounds suitable for biological testing .

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cardiovascular diseases, neurodegenerative disorders, and cancer.
  • Research: It can be used as a tool compound in biochemical studies to explore Rho-kinase signaling pathways and other cellular mechanisms.
  • Chemical probes: Its unique structure may allow it to act as a probe in studying protein interactions and cellular processes.

Interaction studies involving 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one focus on its binding affinity and inhibitory effects on specific enzymes or receptors. Notably:

  • Rho-kinase interaction: Studies have demonstrated that this compound can effectively inhibit Rho-kinase, which is implicated in various pathological conditions .
  • Receptor binding studies: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its potential effects on the nervous system.

These studies are essential for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. Here are some notable examples:

Compound NameStructureKey Features
4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-oneStructureContains an amino group instead of an ether; potential differences in biological activity.
6-(Piperidin-4-yloxy)isoquinolin-1(2H)-oneStructureSubstituted at position 6; may have different pharmacological properties compared to the target compound.
4-MethylisoquinolineStructureLacks the piperidine moiety; serves as a basic scaffold for further modifications.

Uniqueness

The uniqueness of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one lies in its specific substitution pattern and functional groups, particularly the piperidinyl ether which enhances solubility and bioavailability compared to other isoquinoline derivatives. This structural feature may also influence its selectivity towards biological targets, making it a valuable candidate for drug development.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.136827821 g/mol

Monoisotopic Mass

258.136827821 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types